
メチルリリカコニチン(クエン酸塩)
概要
説明
科学的研究の応用
Methyllycaconitine (citrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- It is used as a molecular probe for studying the pharmacology of nicotinic acetylcholine receptors .
- The compound’s unique structure and reactivity make it valuable for chemical research and synthesis .
Biology:
- Methyllycaconitine (citrate) is used to study the effects of toxins on biological systems .
- It serves as a tool for investigating the mechanisms of action of various biological processes .
Medicine:
- The compound has been explored as a potential therapeutic agent for the treatment of spastic paralysis .
- It is also being studied for its potential use in treating neurodegenerative diseases .
Industry:
作用機序
メチルリココニチン(クエン酸塩)は、α7ニューロン性ニコチン性アセチルコリン受容体(α7nAChR)のアンタゴニストとして作用することで効果を発揮します . この受容体は、神経伝達とシナプス可塑性など、さまざまな神経プロセスに関与しています . メチルリココニチン(クエン酸塩)は、受容体に結合することでその活性を阻害し、神経シグナル伝達と機能の変化につながります .
分子標的と経路:
6. 類似化合物の比較
メチルリココニチン(クエン酸塩)は、α7ニューロン性ニコチン性アセチルコリン受容体に対する特定のアンタゴニスト活性を持つため、ジテルペノイドアルカロイドの中でユニークです .
類似化合物:
リココニチン: 毒性特性は似ていますが、受容体標的が異なる別のジテルペノイドアルカロイド.
デルフィニン: デルフィニウム種で見られる関連化合物で、異なる薬理学的効果があります.
ユニークさ:
生化学分析
Biochemical Properties
Methyllycaconitine (citrate) is a specific antagonist of α7 neuronal nicotinic acetylcholine receptor (α7nAChR) with blood-brain barrier permeability . It interacts with α7nAChR, which is an important downstream effector of the STAT3 signaling pathway . The interaction between Methyllycaconitine (citrate) and α7nAChR plays a crucial role in biochemical reactions .
Cellular Effects
Methyllycaconitine (citrate) has been shown to inhibit the decreased cell viability induced by Aβ 25-35, suggesting that it has a protective effect against Aβ-induced cytotoxicity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Methyllycaconitine (citrate) exerts its effects at the molecular level through its interaction with α7nAChR . It activates α7nAChR, increases STAT3 expression, reduces Caspase-1 expression, and suppresses inflammation by inhibiting inflammatory pyroptosis and M1 to M2 macrophage transformation .
Temporal Effects in Laboratory Settings
The effects of Methyllycaconitine (citrate) change over time in laboratory settings. It has been shown that Methyllycaconitine (citrate) can inhibit Aβ-induced autophagosome accumulation in SH-SY5Y cells .
Dosage Effects in Animal Models
In animal models, the effects of Methyllycaconitine (citrate) vary with different dosages. For example, a single intraperitoneal administration of Methyllycaconitine (citrate) (6 mg/kg) does not induce climbing behavior. Pretreatment with Methyllycaconitine (citrate) can significantly inhibit methamphetamine (METH)-induced climbing behavior, with an inhibition rate of about 50% .
Metabolic Pathways
Methyllycaconitine (citrate) is involved in the cholinergic anti-inflammatory pathway (CAIP), which is important for antagonizing inflammation and treating several diseases . It interacts with enzymes and cofactors in this pathway, and can affect metabolic flux or metabolite levels .
準備方法
メチルリココニチン(クエン酸塩)は、通常、デルフィニウム属の種子から単離されます . 単離プロセスには、抽出、精製、結晶化など、いくつかのステップが含まれます。 クエン酸塩は、この化合物の最も一般的な市販形態です .
合成経路と反応条件:
- メチルリココニチン(クエン酸塩)の合成には、植物源からの化合物の抽出と、クロマトグラフィー技術を用いた精製が含まれます .
- 合成の反応条件には、化合物の安定性と純度を確保するために、特定の温度とpHレベルを維持することが含まれます .
工業生産方法:
3. 化学反応解析
メチルリココニチン(クエン酸塩)は、酸化、還元、置換反応などのさまざまな化学反応を受けます .
反応の種類:
酸化: メチルリココニチン(クエン酸塩)は酸化反応を受け、酸化された誘導体を形成します.
一般的な試薬と条件:
生成される主な生成物:
4. 科学研究への応用
メチルリココニチン(クエン酸塩)は、化学、生物学、医学、産業の分野で特に幅広い科学研究への応用があります .
化学:
生物学:
医学:
産業:
化学反応の分析
Methyllycaconitine (citrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Types of Reactions:
Common Reagents and Conditions:
- Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts .
- The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed:
類似化合物との比較
Lycaconitine: Another diterpenoid alkaloid with similar toxic properties but different receptor targets.
Delphinine: A related compound found in Delphinium species with distinct pharmacological effects.
Aconitine: A diterpenoid alkaloid with similar structural features but different biological activities.
Uniqueness:
特性
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-OULUNZSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



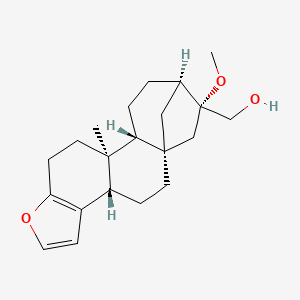
![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)

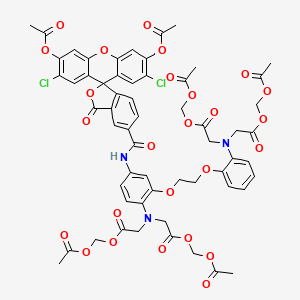
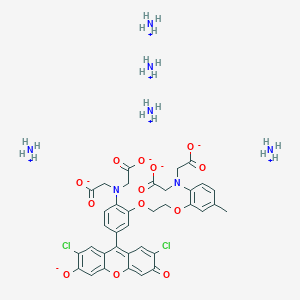

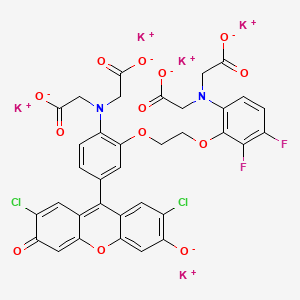

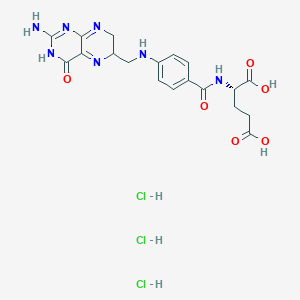
![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)
